molecular formula C7H6ClIN2 B2682154 6-Iodoimidazo[1,2-a]pyridine hydrochloride CAS No. 1205744-55-3

6-Iodoimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B2682154
CAS No.: 1205744-55-3
M. Wt: 280.49
InChI Key: GQTXQPGNRLLPEL-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Scaffold in Organic and Medicinal Chemistry Research

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic 5-6 heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry. rsc.orgepa.govnih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and marketed drugs, demonstrating a broad therapeutic spectrum. nih.govresearchgate.net Its structural rigidity and ability to present substituents in a well-defined three-dimensional space allow for specific interactions with a variety of biological targets.

Marketed drugs containing this core structure validate its therapeutic potential. Examples include Zolpidem, a sedative-hypnotic; Alpidem, an anxiolytic agent; and Soraprazan, an anti-ulcer drug. researchgate.netnih.gov The wide-ranging biological activities associated with imidazo[1,2-a]pyridine derivatives encompass anticancer, anti-inflammatory, antiviral, antifungal, and anthelmintic properties. nih.govacs.orgnih.gov This versatility has fueled extensive research into the development of novel synthetic methodologies to access functionalized analogues, aiming to discover new therapeutic agents. rsc.orgorganic-chemistry.orgrsc.org

Contextual Overview of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocycles are fundamental building blocks in the toolkit of synthetic organic chemists. The incorporation of halogen atoms (F, Cl, Br, I) onto a heterocyclic core introduces a reactive handle that can be exploited for further molecular elaboration. The carbon-halogen bond provides a site for various transformations, most notably metal-catalyzed cross-coupling reactions.

The utility of halogens is rooted in their electronic properties and their ability to serve as excellent leaving groups. This reactivity is pivotal for constructing complex molecular architectures from simpler precursors. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are routinely employed to form new carbon-carbon and carbon-heteroatom bonds at the position of halogenation. researchgate.netnih.govnih.gov The specific halogen used can influence reactivity, with iodinated compounds often exhibiting higher reactivity in these coupling processes. This makes iodo-substituted heterocycles, like 6-iodoimidazo[1,2-a]pyridine (B1303834), particularly valuable intermediates.

Specific Academic Relevance of 6-Iodoimidazo[1,2-a]pyridine Hydrochloride as a Research Intermediate and Building Block

This compound serves as a key research intermediate, primarily due to the strategic placement of the iodine atom on the pyridine (B92270) ring of the fused scaffold. This position is synthetically valuable for introducing a wide array of functional groups to modify the molecule's properties. The hydrochloride salt form often enhances the compound's stability and solubility, facilitating its handling and use in various reaction conditions.

The iodine atom at the C-6 position is a versatile functional group for derivatization. It readily participates in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and other moieties. frontiersin.org This capability is crucial for generating libraries of novel 6-substituted imidazo[1,2-a]pyridine derivatives for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov For example, the synthesis of various 6-substituted imidazo[1,2-a]pyridines has been undertaken to explore their potential as anticancer agents against colon cancer cell lines and as inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT). nih.govfrontiersin.org The availability of 6-iodoimidazo[1,2-a]pyridine as a starting material is fundamental to these research efforts, providing a reliable and efficient route to diverse and complex target molecules.

Regiospecific Iodination Strategies

Achieving regioselective iodination of the imidazo[1,2-a]pyridine ring system is crucial for the targeted synthesis of specific isomers. The electronic properties of the bicyclic system generally favor electrophilic substitution at the C3 position of the imidazole ring. However, various strategies have been developed to achieve iodination at other positions, including the desired C6 position on the pyridine ring.

Direct Iodination at C6 Position

Direct C-H iodination at the C6 position of an unsubstituted imidazo[1,2-a]pyridine is challenging due to the higher nucleophilicity of the C3 position. Therefore, the synthesis of 6-iodoimidazo[1,2-a]pyridine typically involves the use of a pre-functionalized pyridine ring prior to the construction of the bicyclic system. The common approach starts with a 2-amino-5-iodopyridine, which is then cyclized with a suitable partner.

While direct C6 iodination is not the primary route, the synthesis of C6-functionalized imidazo[1,2-a]pyridines that can subsequently be iodinated at other positions has been reported. For instance, 2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be synthesized and then subjected to iodination at the C3 position. nih.govacs.org

Starting MaterialReagents and ConditionsProductYield (%)
2-Amino-5-iodopyridineα-haloketone, solvent, heat6-Iodo-2-substituted-imidazo[1,2-a]pyridineVariable

Functionalization at C3 Position of the Imidazo[1,2-a]pyridine Scaffold

The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and readily undergoes electrophilic substitution. A variety of methods for the regioselective iodination at this position have been developed, often serving as a key step in the synthesis of more complex analogues.

A metal-catalyst-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-a]pyridines at their C3 position has been disclosed. nih.govacs.org This reaction proceeds through ultrasound acceleration in the presence of a green alcohol solvent. nih.govacs.org Compared with a conventional heating system, the reaction efficiency and the rate are significantly improved. nih.govacs.org

The scope of this C3-iodination has been explored with various substituents on both the pyridine and the C2-phenyl rings.

SubstrateIodinating AgentOxidant/ConditionsProductYield (%)
2-Phenylimidazo[1,2-a]pyridineI2TBHP, EtOH, Ultrasound3-Iodo-2-phenylimidazo[1,2-a]pyridine90
6-Fluoro-2-phenylimidazo[1,2-a]pyridineI2TBHP, EtOH, Ultrasound6-Fluoro-3-iodo-2-phenylimidazo[1,2-a]pyridine68
6-Chloro-2-phenylimidazo[1,2-a]pyridineI2TBHP, EtOH, Ultrasound6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine77
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridineI2TBHP, EtOH, Ultrasound3-Iodo-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine67
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrileI2TBHP, EtOH, Ultrasound3-Iodo-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile65

Strategies for Iodination at C8 Position

Similar to the C6 position, direct iodination at the C8 position is less favorable than at C3. Synthetic strategies for obtaining 8-iodoimidazo[1,2-a]pyridines generally rely on starting from a correspondingly substituted 2-aminopyridine (B139424), namely 2-amino-3-iodopyridine. Subsequent cyclization reactions then provide the 8-iodo-substituted imidazo[1,2-a]pyridine core.

Multi-Component Reaction (MCR) Approaches to Imidazo[1,2-a]pyridine Ring System Construction

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. These reactions are characterized by high atom economy and operational simplicity, making them attractive for the rapid generation of compound libraries.

Condensation Reactions Involving 2-Aminopyridines

The most classical and widely used method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. However, modern MCRs have expanded this repertoire significantly.

One notable three-component reaction involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid. This approach allows for the introduction of diverse substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring. Another versatile MCR involves the reaction of 2-aminopyridines, aldehydes, and terminal alkynes, typically catalyzed by a copper salt.

Reaction TypeComponentsCatalyst/ConditionsGeneral Product
Groebke-Blackburn-Bienaymé2-Aminopyridine, Aldehyde, IsocyanideLewis Acid (e.g., Sc(OTf)3)3-Aminoimidazo[1,2-a]pyridines
A3 Coupling2-Aminopyridine, Aldehyde, AlkyneCopper Salt (e.g., CuI)2,3-Disubstituted imidazo[1,2-a]pyridines

Integration of Aldehydes and Ketones in Cyclization Processes

Aldehydes and ketones are fundamental building blocks in many MCRs leading to the imidazo[1,2-a]pyridine scaffold. In the Groebke-Blackburn-Bienaymé reaction, aldehydes are a key component for generating the initial iminium ion intermediate.

Furthermore, a molecular iodine-catalyzed three-component coupling of 2-aminopyridine derivatives, pertinent acetophenones, and dimedone in water under aerobic conditions provides a green and efficient route to functionalized imidazo[1,2-a]pyridines. nih.gov This ultrasonication-assisted strategy demonstrates high product yields in a short reaction time. nih.gov

2-Aminopyridine DerivativeKetoneThird ComponentCatalyst/ConditionsProductYield (%)
2-AminopyridineAcetophenoneDimedoneI2, H2O, Ultrasound2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivativeUp to 96
2-Amino-4-methylpyridine4-ChloroacetophenoneDimedoneI2, H2O, UltrasoundCorresponding functionalized imidazo[1,2-a]pyridineVariable

An exploration into the advanced synthetic methodologies for this compound and its related analogues reveals a dynamic and evolving field of organic chemistry. Researchers are continuously developing more efficient, selective, and sustainable routes to this important heterocyclic scaffold. This article delves into specific advanced synthetic techniques, catalytic systems, and green chemistry approaches that are shaping the synthesis of these compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodoimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTXQPGNRLLPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 6 Iodoimidazo 1,2 a Pyridine Hydrochloride Formation and Reactions

Elucidation of Proposed Reaction Pathways and Intermediates

The formation of the 6-iodoimidazo[1,2-a]pyridine (B1303834) core structure is primarily achieved through the cyclocondensation of a 5-substituted-2-aminopyridine with an α-haloketone. To synthesize the 6-iodo derivative specifically, the logical starting material is 5-iodo-2-aminopyridine.

The most widely accepted mechanism for this transformation, often referred to as the Tschitschibabin reaction, proceeds through a series of well-defined steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the pyridine (B92270) nitrogen atom of 5-iodo-2-aminopyridine on the electrophilic α-carbon of the α-haloketone (e.g., α-bromoacetophenone). This step results in the formation of a pyridinium (B92312) salt intermediate. researchgate.net

Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety. This intramolecular condensation leads to the formation of a five-membered ring, creating a bicyclic hydroxylated intermediate.

Dehydration: The final step involves the dehydration of this intermediate, typically under acidic or thermal conditions, to yield the aromatic 6-iodoimidazo[1,2-a]pyridine.

The formation of the hydrochloride salt is a subsequent acid-base reaction where the basic nitrogen atom of the imidazo[1,2-a]pyridine (B132010) ring is protonated by hydrochloric acid. This is a standard procedure for converting the free base into a more stable and often more water-soluble salt.

A plausible reaction pathway is depicted below:

Scheme 1: Proposed Reaction Mechanism for the Formation of 6-Iodoimidazo[1,2-a]pyridine

Reaction Mechanism > Image Caption: The proposed mechanism involves the initial formation of a pyridinium salt, followed by intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Kinetic Studies and Reaction Rate Determinants

Nature of the Halogen in the α-Haloketone: The reactivity of the α-haloketone is a critical rate determinant. The rate of the initial nucleophilic substitution generally follows the order of halide leaving group ability: I > Br > Cl. Therefore, using an α-iodo- or α-bromoketone would be expected to result in a faster reaction compared to an α-chloroketone.

Reaction Temperature: As with most chemical reactions, temperature plays a significant role. Higher temperatures generally increase the reaction rate by providing the necessary activation energy for the cyclization and dehydration steps.

Solvent Polarity: The choice of solvent can influence the reaction rate. Polar solvents can stabilize the charged intermediates, such as the initial pyridinium salt, potentially accelerating the reaction.

Electronic Effects of Substituents: The electronic nature of the substituents on both the 2-aminopyridine (B139424) and the α-haloketone can impact the reaction rate. Electron-donating groups on the 2-aminopyridine can increase its nucleophilicity, potentially speeding up the initial attack. Conversely, electron-withdrawing groups on the α-haloketone can increase the electrophilicity of the α-carbon, also favoring the initial nucleophilic substitution. The presence of the iodine atom at the 6-position, being an electron-withdrawing group, might slightly decrease the nucleophilicity of the pyridine nitrogen, but this effect is generally overcome by the reaction conditions.

The table below summarizes the expected influence of various factors on the reaction rate.

FactorInfluence on Reaction RateRationale
α-Haloketone Leaving Group I > Br > ClBetter leaving group ability facilitates the initial SN2 reaction.
Temperature Increases with temperatureProvides activation energy for key reaction steps.
Solvent Polarity Generally increases in polar solventsStabilization of charged intermediates.
Substituent Effects (2-aminopyridine) Electron-donating groups increase rateEnhanced nucleophilicity of the pyridine nitrogen.
Substituent Effects (α-haloketone) Electron-withdrawing groups increase rateIncreased electrophilicity of the α-carbon.

Stereochemical Control and Regioselectivity Analysis

Stereochemical Control: The final product, 6-iodoimidazo[1,2-a]pyridine, is an aromatic and planar molecule. The synthetic route described does not typically involve the formation of stereocenters, and therefore, issues of stereochemical control are generally not a primary concern in this specific synthesis. However, if chiral substituents were present on the starting materials, or if chiral catalysts were employed in alternative synthetic routes, then stereochemical outcomes would need to be considered. For instance, atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been reported, but this involves specific substrates and chiral catalysts to control the axial chirality, which is distinct from the formation of the planar heterocyclic core itself.

Regioselectivity Analysis: The regioselectivity of the cyclization is a crucial aspect of the synthesis. The reaction between a 2-aminopyridine and an unsymmetrical α-haloketone could potentially lead to two different regioisomers. However, the mechanism inherently controls the regioselectivity. The initial nucleophilic attack occurs via the more nucleophilic pyridine ring nitrogen, not the exocyclic amino group. Subsequent cyclization then involves the exocyclic amino group attacking the carbonyl carbon. This sequence ensures the formation of the imidazo[1,2-a]pyridine ring system with a specific orientation.

The position of the iodo-substituent on the final product is determined by its position on the initial 2-aminopyridine ring. To obtain 6-iodoimidazo[1,2-a]pyridine, one must start with 5-iodo-2-aminopyridine. If, for example, 4-iodo-2-aminopyridine were used, the product would be 7-iodoimidazo[1,2-a]pyridine. This highlights that the regioselectivity of the final product is directly controlled by the choice of the substituted starting material.

In the context of electrophilic substitution on the pre-formed imidazo[1,2-a]pyridine ring, the C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic attack. Direct iodination of imidazo[1,2-a]pyridine would predominantly yield the 3-iodo derivative. Therefore, to achieve C6-iodination, the strategy of incorporating the iodine atom into the pyridine precursor is the most effective and regioselective approach.

ReactantProductRationale for Regioselectivity
5-Iodo-2-aminopyridine6-Iodoimidazo[1,2-a]pyridineThe position of the iodo substituent is retained from the starting material.
4-Iodo-2-aminopyridine7-Iodoimidazo[1,2-a]pyridineThe position of the iodo substituent is retained from the starting material.
Imidazo[1,2-a]pyridine + I23-Iodoimidazo[1,2-a]pyridineC3 is the most electron-rich position and therefore most susceptible to electrophilic attack.

Advanced Spectroscopic and Analytical Characterization of Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-Iodoimidazo[1,2-a]pyridine (B1303834) hydrochloride, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework and confirm the successful synthesis of the target molecule.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each carbon atom in the molecule. For 6-Iodo-2-methylimidazo[1,2-a]pyridine, distinct signals are observed for the nine carbon atoms of the bicyclic system and the methyl group. The carbon bearing the iodine atom (C-6) would exhibit a characteristic upfield shift due to the heavy atom effect. Similar to the ¹H NMR, protonation of the pyridine (B92270) nitrogen in the hydrochloride salt would lead to a deshielding effect, causing a downfield shift of the adjacent carbon signals.

Table 1: Representative ¹H and ¹³C NMR Data for a 6-Iodoimidazo[1,2-a]pyridine Analog

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-144.2
C3-143.7
C58.27 (t, J = 2.4, 1.2 Hz)131.9
C6-74.5
C77.30 – 7.23 (m)130.2
C87.30 – 7.23 (m)118.0
C9-109.4
CH₃2.43 (d, J = 0.8 Hz)14.4

Note: Data is for 6-Iodo-2-methylimidazo[1,2-a]pyridine and serves as a reference. Chemical shifts for the hydrochloride salt will vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. For 6-Iodoimidazo[1,2-a]pyridine hydrochloride, HRMS provides irrefutable evidence of its identity.

The technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. The experimentally determined mass can then be compared to the theoretically calculated mass for the expected molecular formula, C₇H₆IN₂·HCl. A close match between the experimental and theoretical values, typically within a few parts per million (ppm), confirms the elemental composition of the synthesized compound. For the related compound 6-Iodo-2-methylimidazo[1,2-a]pyridine, the calculated mass for the protonated molecule [M+H]⁺ (C₈H₈IN₂) is 258.9727, with an experimental value found to be 258.9741. rsc.org

Table 2: Theoretical Mass Data for 6-Iodoimidazo[1,2-a]pyridine and its Hydrochloride Salt

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
6-Iodoimidazo[1,2-a]pyridineC₇H₅IN₂243.9548
This compoundC₇H₆ClIN₂279.9264

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include the C-H stretching frequencies of the aromatic rings, typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the imidazo[1,2-a]pyridine (B132010) ring system would appear in the fingerprint region, between 1400 and 1650 cm⁻¹. The presence of the hydrochloride salt would introduce a broad absorption band in the region of 2400-3000 cm⁻¹, corresponding to the N⁺-H stretching vibration of the pyridinium (B92312) ion. The C-I stretching vibration would be expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities.

For this compound, a reversed-phase HPLC method would be suitable for purity analysis. A commercial supplier has reported a purity of ≥98% for this compound as determined by HPLC. echemi.com

TLC provides a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. For imidazo[1,2-a]pyridine derivatives, a common mobile phase for TLC analysis consists of a mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane, and a polar solvent, like ethyl acetate (B1210297) or methanol. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under a specific set of chromatographic conditions.

Table 3: Chromatographic Data for Purity Assessment

TechniqueMethodResult
HPLCReversed-phase≥98% purity reported by a commercial source. echemi.com
TLCSilica gel with a suitable mobile phase (e.g., hexane/ethyl acetate)A single spot indicates a high degree of purity.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details.

Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide the ultimate confirmation of its structure. The resulting crystal structure would definitively establish the connectivity of the atoms and the geometry of the imidazo[1,2-a]pyridine ring system. Furthermore, it would reveal the location of the chloride counter-ion and the nature of the intermolecular interactions, such as hydrogen bonding, in the solid state. While crystal structures for several other imidazo[1,2-a]pyridine derivatives have been reported, a specific structure for this compound is not currently available in the crystallographic databases.

Research Applications in Chemical Biology and Materials Science

Radiopharmaceutical Precursor Research

The presence of an iodine atom at the 6-position of the imidazo[1,2-a]pyridine (B132010) ring system makes this compound an ideal precursor for radioiodination. This has facilitated extensive research into creating radiolabeled molecules for use in molecular imaging, particularly for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

The 6-iodoimidazo[1,2-a]pyridine (B1303834) scaffold has been instrumental in the synthesis of a series of ligands designed to bind to beta-amyloid (Aβ) aggregates, which are a hallmark of Alzheimer's disease. nih.gov One of the most well-known derivatives is 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, commonly known as IMPY. nih.govnih.gov The non-radioactive 6-iodo structure serves as a stable precursor that can be converted into its radioiodinated forms, such as [¹²³I]IMPY and [¹²⁵I]IMPY, for imaging studies. nih.govnih.gov The synthesis allows for the introduction of iodine radioisotopes (like ¹²³I, ¹²⁴I, or ¹²⁵I) in the final step, a crucial feature for working with short-lived radioactive materials. rsc.org

Researchers have developed numerous IMPY-related derivatives to improve imaging properties. For instance, the compound DRM106 (6-iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine) was synthesized and radiolabeled to create [¹²³I]-DRM106 and [¹²⁵I]-DRM106, which demonstrated improved sensitivity for Aβ deposition compared to IMPY. nih.govscispace.com Another derivative, 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine (BrIMPY), was also developed and successfully radioiodinated via an iododestannylation reaction from its corresponding trimethyltin (B158744) precursor to yield [¹²⁵I]4b and [¹²⁴I]4b for SPECT and PET imaging, respectively. rsc.org These studies highlight the versatility of the 6-iodoimidazo[1,2-a]pyridine core in generating a library of potential radiopharmaceuticals.

Ligand DerivativeBinding Affinity (Ki) for Aβ Aggregates
IMPY (16)15 nM
Bromo-derivative of IMPY10 nM
FEM-IMPY40 ± 5 nM
FPM-IMPY27 ± 8 nM

This table presents the in vitro binding affinities of several imidazo[1,2-a]pyridine derivatives to beta-amyloid aggregates. Data sourced from nih.govnih.gov.

Radioiodinated ligands derived from 6-iodoimidazo[1,2-a]pyridine have been extensively validated in preclinical settings. In vitro autoradiography studies using brain sections from transgenic mouse models of Alzheimer's disease (such as Tg2576 and APP/PS1) have shown that ligands like [¹²⁵I]IMPY and [¹²⁵I]DRK092 selectively bind to Aβ plaques. nih.govrsc.orgnih.gov This binding pattern shows a strong correlation with traditional plaque staining methods like thioflavin-S fluorescence. nih.gov

In vivo studies in animal models have further confirmed the potential of these tracers. nih.gov Following intravenous injection in normal mice, [¹²⁵I]IMPY demonstrated high initial brain uptake followed by a rapid washout, which is a desirable characteristic for an imaging agent as it leads to a low background signal. nih.govnih.gov Similarly, SPECT imaging with [¹²³I]-DRM106 successfully detected Aβ deposition in living aged transgenic mice. nih.govscispace.com The quantitative analysis of plaque detection with [¹²³I]-DRM106 showed a strong correlation with results from the established PET agent, [¹¹C]-PiB, indicating comparable sensitivity and quantification capabilities. nih.govscispace.com These preclinical results established that radioiodinated imidazo[1,2-a]pyridine derivatives are highly promising for the non-invasive imaging of Aβ plaques in the brain. rsc.org

Photophysical and Optoelectronic Properties Investigations

Derivatives of the imidazo[1,2-a]pyridine scaffold are known to possess favorable photophysical properties, including strong fluorescence, which makes them attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs), and as chemosensors. ijrpr.com

Imidazo[1,2-a]pyridine derivatives are recognized as important organic fluorophores. researchgate.net Their fluorescence characteristics, such as emission wavelength and intensity, are highly dependent on the nature and position of substituents on the heterocyclic core and any attached aryl rings. researchgate.netnih.gov For example, the introduction of electron-donating groups or an extension of the π-conjugated system can enhance fluorescence intensity and shift emission to longer wavelengths (a bathochromic shift). ijrpr.comresearchgate.net Conversely, the presence of an electron-withdrawing nitro group can quench fluorescence entirely. nih.gov

Some derivatives, particularly those with an ortho-hydroxyphenyl substituent, can undergo an excited-state intramolecular proton transfer (ESIPT). ijrpr.com This process leads to the formation of a zwitterionic species with a large charge transfer character, resulting in a very large Stokes shift (the difference between the absorption and emission maxima), a beneficial property for various optical applications. ijrpr.com The solvent environment also plays a critical role, with changes in solvent polarity often leading to shifts in the emission spectra. researchgate.net

DerivativeSolventAbsorption Max (nm)Emission Max (nm)
Compound 21DCM~340~415
Compound 22DCM~370~483
Compound 25DCM~355~461

This table summarizes the absorption and emission maxima for several polycyclic imidazo[1,2-a]pyridine analogs, demonstrating the influence of structural modifications on their optical properties. Data sourced from researchgate.net.

The unique structure of imidazo[1,2-a]pyridine derivatives, which incorporates specific nitrogen and oxygen donor atoms, has been exploited for the development of fluorescent chemosensors. nih.gov Certain derivatives are designed to be non-fluorescent in their free state but become highly fluorescent upon chelation with specific metal ions. nih.gov

This "turn-on" fluorescence is often a result of chelation-induced coplanarity. For example, one derivative containing N and O donor atoms was shown to become fluorescent only in the presence of trivalent cations Al³⁺, Fe³⁺, and Cr³⁺. nih.gov Another derivative with two N donor atoms was selective for Zn²⁺. nih.gov The binding of the metal ion restricts intramolecular rotation and forces the molecule into a rigid, planar conformation, which favors fluorescence emission. nih.gov The high selectivity of these probes, with no interference from other common metal ions, makes them suitable for detecting target ions in aqueous solutions and even in biological samples. nih.gov

The optical behavior of imidazo[1,2-a]pyridine derivatives is governed by a clear relationship between their chemical structure and their photophysical properties. The core heterocyclic system provides the fundamental fluorophore, but its performance is finely tuned by peripheral functional groups.

Key structural factors influencing optical properties include:

Substituent Effects : Electron-donating groups (e.g., methoxy, amino) generally enhance fluorescence quantum yield, while electron-withdrawing groups (e.g., nitro) diminish or quench it. ijrpr.comnih.gov

Molecular Planarity : A rigid and planar molecular structure typically leads to higher fluorescence efficiency. As seen in chemosensors, preventing intramolecular rotations through metal chelation can switch fluorescence "on". nih.gov

π-Conjugation : Extending the system of delocalized π-electrons, for example by adding aromatic or phenylethynyl groups, tends to cause a red-shift in both absorption and emission spectra. researchgate.net

Intramolecular Hydrogen Bonding : The potential for processes like ESIPT in ortho-hydroxyphenyl derivatives can dramatically increase the Stokes shift, which is a direct consequence of the specific molecular geometry and hydrogen bonding capability. ijrpr.com

These established relationships allow for the rational design of new imidazo[1,2-a]pyridine derivatives with tailored optical properties for specific applications, ranging from bioimaging probes to materials for optoelectronic devices. ijrpr.com

Enzyme and Protein Interaction Studies (In Vitro and Cell-Based Models)

Derivatives of the 6-iodoimidazo[1,2-a]pyridine structure have been the subject of numerous studies to assess their inhibitory effects on various enzymes and proteins critical to cellular function and disease progression.

The imidazo[1,2-a]pyridine moiety is a recognized component in the design of kinase inhibitors due to its ability to interact with the ATP-binding sites of these enzymes. nih.gov Research has demonstrated that derivatives of this scaffold can inhibit several survival kinases, making them subjects of interest in oncology research. researchgate.net

Studies have shown that certain novel imidazo[1,2-a]pyridine compounds can inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells. nih.gov Treatment of cancer cell lines with these compounds led to a reduction in the levels of phosphorylated AKT (p-AKT) and its downstream target, mTOR. nih.gov Further exploration into this mechanism has led to the design of imidazo[1,2-a]pyridine derivatives that act as potent inhibitors of PI3Kα, a kinase upstream of AKT. nih.gov One such derivative, featuring a quinazoline (B50416) moiety, demonstrated a half-maximal inhibitory concentration (IC50) value of 1.94 nM against PI3Kα and induced apoptosis in HCC827 cells. nih.gov

The scaffold has also been incorporated into inhibitors targeting other kinases. An imidazo[4,5-b]pyridine-based compound was identified as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are implicated in acute myeloid leukemia (AML). researchgate.netnih.gov This dual inhibition is considered a promising strategy, particularly for FLT3-mutated AML. nih.gov

Table 1: Kinase Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound Class Target Kinase IC50 Value Cell Line Reference
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative PI3Kα 1.94 nM HCC827 nih.gov
Imidazo[4,5-b]pyridine derivative Aurora-A 7.5 nM (Kd) - researchgate.net
Imidazo[4,5-b]pyridine derivative FLT3 6.2 nM (Kd) - researchgate.net
Imidazo[4,5-b]pyridine derivative FLT3-ITD 38 nM (Kd) MV4-11 researchgate.net

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Rab geranylgeranyl transferase (RGGT) is an enzyme involved in the post-translational modification of Rab GTPases, a process crucial for their function in vesicular transport. Inhibition of this enzyme can disrupt these pathways and reduce cancer cell viability. nih.gov A series of 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates were designed and synthesized as potential RGGT inhibitors. nih.gov

The activity of these compounds was found to be dependent on the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring. nih.gov In vitro and cell-based assays using the human cervical carcinoma HeLa cell line demonstrated that the most active compounds could disrupt the prenylation of the Rab11A protein. Several of these derivatives exhibited cytotoxic activity against HeLa cells, with IC50 values determined after 72 hours of treatment. nih.gov

Table 2: RGGT Inhibition and Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridine Analogs in HeLa Cells

Compound Cytotoxicity IC50 (µM) Rab11A Prenylation Inhibition (LED, µM) Reference
Analog 1b 100 ± 10 100 nih.gov
Analog 1c 110 ± 10 25 nih.gov
Analog 1e 120 ± 10 100 nih.gov
Analog 1g 120 ± 10 25 nih.gov
Analog 1h 130 ± 10 25 nih.gov

LED: Lowest effective dose.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibitors of these enzymes are investigated for their potential in managing neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net Various series of imidazo[1,2-a]pyridine and other pyridine (B92270) derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.govnih.gov

One study reported a series of imidazo[1,2-a]pyridine-based derivatives where a compound bearing a biphenyl (B1667301) side chain showed the strongest AChE inhibition with an IC50 value of 79 µM. nih.gov In the same series, a derivative with a 3,4-dichlorophenyl side chain was the most potent BChE inhibitor, with an IC50 of 65 µM. nih.gov Another study focusing on pyridine derivatives with a carbamic function identified a highly potent human AChE (hAChE) inhibitor (IC50 = 0.153 µM) and a potent human BChE (hBChE) inhibitor (IC50 = 0.828 µM). nih.govresearchgate.net

Table 3: Cholinesterase Inhibition by Pyridine and Imidazo[1,2-a]pyridine Derivatives

Compound Class Target Enzyme IC50 Value (µM) Reference
Imidazo[1,2-a]pyridine derivative (2h) AChE 79 nih.gov
Imidazo[1,2-a]pyridine derivative (2j) BChE 65 nih.gov
Pyridine carbamate (B1207046) derivative (8) hAChE 0.153 nih.govresearchgate.net

Antimicrobial Research Studies (In Vitro)

The structural versatility of the imidazo[1,2-a]pyridine core has also made it a valuable scaffold in the search for new antimicrobial agents.

Derivatives of imidazo[1,2-a]pyridine have been tested against a variety of bacterial pathogens. A study on hydrazone derivatives of this scaffold showed that several compounds possessed activity against Escherichia coli. tsijournals.com The antibacterial potency was evaluated using the disc diffusion method, with the most active compound showing an inhibition diameter of 11 mm. tsijournals.com

Other research has focused on conjugating the pyridine scaffold to other molecules to enhance activity. For instance, cholestane (B1235564) derivatives containing pyridine rings were synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.gov One such conjugate, 3α,7α-di(pyridylmethyl)amino-5α-cholestane, was particularly potent against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 1 µg/mL. nih.gov A broader review of pyridine compounds has highlighted derivatives with significant activity against strains like Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, with MIC values as low as 6.25 µg/mL. nih.govmdpi.com

Table 4: Antibacterial Activity of Pyridine and Imidazo[1,2-a]pyridine Derivatives

Compound Class Bacterial Strain Measurement Value Reference
Imidazo[1,2-a]pyridinehydrazone (5a) E. coli Inhibition Diameter 11 mm tsijournals.com
Substituted Mannich base (12, 15, 16, 17) B. subtilis, S. aureus, P. aeruginosa, E. coli MIC 6.25–12.5 µg/mL nih.govmdpi.com

The antifungal potential of imidazo[1,2-a]pyridine derivatives has been primarily investigated against pathogenic Candida species. nih.govtsijournals.comscirp.org A study involving new hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine screened compounds against a panel of ten human pathogenic Candida species. nih.gov One analog, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), demonstrated very strong and selective inhibitory activity, with MIC values as low as 0.016 mg/mL against certain Candida species. nih.gov

Another investigation into 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives identified four compounds with MICs below 300 µmol/L against a resistant strain of Candida albicans. scirp.org The most potent of these showed an MIC of 41.98 µmol/L. scirp.org These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold as a basis for the development of novel antifungal agents. nih.gov

Table 5: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Class Fungal Strain MIC Value Reference
Tetrahydroimidazo[1,2-a]pyridine derivative Candida species 0.016 - 1 mg/mL nih.gov
Imidazo[1,2-a]pyridinehydrazone derivative (5b) C. albicans 11.2 µM tsijournals.com
Imidazo[1,2-a]pyridinehydrazone derivative (5e) C. albicans 11.2 µM tsijournals.com

Antiviral and Antiparasitic Evaluations (e.g., Antileishmanial, Antimycobacterial)

The imidazo[1,2-a]pyridine scaffold has demonstrated a wide spectrum of activity against various pathogens, including viruses, parasites, and bacteria.

Antiviral Activity:

Derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their antiviral properties. nih.govnih.gov For instance, certain dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have been reported to exhibit antiviral activity. nih.gov Structure-activity relationship (SAR) studies of these compounds have identified hydrophobicity as a key factor for their activity. nih.gov While direct antiviral data for 6-Iodoimidazo[1,2-a]pyridine hydrochloride is not available, the known antiviral potential of this class of compounds suggests it could be a candidate for such evaluations. researchgate.net

Antiparasitic Activity:

The antiparasitic potential of imidazo[1,2-a]pyridine derivatives has been explored against various parasites, including Leishmania and Trichomonas vaginalis. nih.govresearchgate.net

Antileishmanial Activity: Several studies have highlighted the promise of imidazo[1,2-a]pyridine derivatives as antileishmanial agents. nih.govresearchgate.nettezu.ernet.in For example, a series of 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were synthesized and screened for their in vitro antileishmanial activity against Leishmania major. sci-hub.se Some of these compounds exhibited significant activity. sci-hub.se Another study reported on 2,3-diarylimidazo[1,2-a]pyridine derivatives as potent agents against amastigote stages of Leishmania major. nih.gov A 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine was found to have better antileishmanial activity against Leishmania donovani promastigotes than the standard drugs miltefosine (B1683995) and pentamidine. nih.gov

Antitrypanosomal and Anti-amoebic Activity: Imidazo[1,2-a]pyridine derivatives have also been investigated for their activity against other parasites like Trypanosoma cruzi and Entamoeba histolytica. nih.gov

Antimycobacterial Activity:

A significant body of research has focused on the antimycobacterial activity of imidazo[1,2-a]pyridine derivatives, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govnih.govmdpi.com Numerous derivatives have been synthesized and shown to possess potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov For example, a series of imidazo[1,2-a]pyridine-3-carboxamides displayed considerable activity, with some compounds showing minimum inhibitory concentrations (MIC) in the nanomolar range. nih.gov The table below summarizes the antimycobacterial activity of selected imidazo[1,2-a]pyridine derivatives.

Compound TypeTarget OrganismKey FindingsReference
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (drug-sensitive/resistant)Compounds 26g and 26h showed MIC values of 0.041-2.64 μM. nih.gov
Imidazo[1,2-a]pyridine amides and sulfonamidesMycobacterium tuberculosis H37RvExhibited MIC values in the range of 0.05–≤100 μg/mL. nih.gov
Imidazo[1,2-a]pyridine amide-cinnamamide hybridsM. tuberculosis H37RvPromising activity with MICs of 4 μg/mL for some hybrids. nih.gov

Pharmacophore Design and Structure-Activity Relationship (SAR) Studies

The imidazo[1,2-a]pyridine scaffold serves as a versatile pharmacophore that can be readily modified to optimize biological activity. nih.gov SAR studies are crucial for understanding how different substituents on this core structure influence its therapeutic effects. nih.govresearchgate.net

Design Principles for Imidazo[1,2-a]pyridine Derivatives in Research Settings

The design of novel imidazo[1,2-a]pyridine derivatives often involves several key principles:

Scaffold Hopping and Hybridization: A common strategy is to combine the imidazo[1,2-a]pyridine core with other known pharmacophores to create hybrid molecules with enhanced or novel activities. nih.govrsc.org This molecular hybridization approach aims to incorporate multiple pharmacophoric units into a single molecule. nih.gov

Privileged Scaffold: The imidazo[1,2-a]pyridine nucleus is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. researchgate.net This makes it an attractive starting point for the design of new therapeutic agents for a variety of diseases. nih.gov

Target-Oriented Design: Derivatives are often designed to target specific enzymes or receptors. For example, some imidazo[1,2-a]pyridines have been designed as kinase inhibitors. documentsdelivered.com

Impact of Substituent Modifications on Biological Activity in Preclinical and In Vitro Models

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

Substitution at C2 and C3: Modifications at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring are common strategies to modulate activity. For instance, the introduction of carboxamide groups at the C3 position has been a successful approach for developing potent antimycobacterial agents. nih.gov

Substitution on the Pyridine Ring: Substituents on the pyridine portion of the scaffold also play a critical role. Halogenation, such as the introduction of chlorine or bromine, has been shown to influence the antileishmanial and antimycobacterial activities of these compounds. nih.govnih.gov The presence of an iodine atom at the 6-position, as in this compound, would be expected to significantly impact the compound's lipophilicity and electronic properties, thereby affecting its biological profile.

Influence of Lipophilicity: The lipophilicity of imidazo[1,2-a]pyridine derivatives, often quantified by the partition coefficient (log P), has been shown to be a critical determinant of their antiparasitic activity. researchgate.net A good correlation has been found between the log P value and the in vitro activity against Trichomonas vaginalis. researchgate.net

The following table provides examples of how substituent modifications affect the biological activity of imidazo[1,2-a]pyridine derivatives.

ModificationImpact on Biological ActivityExample Study
Introduction of a thioether side chain at C3Enhanced antiviral activity against human cytomegalovirus. nih.gov
Dibromination of the pyridine ringImproved antileishmanial activity. nih.gov
N-[2-(phenylamino)ethyl] group at C3-carboxamidePotent antimycobacterial activity, especially with an electron-donating group on the benzene (B151609) ring. nih.gov

Computational Approaches in SAR Analysis

Computational methods are increasingly being used to guide the design and optimization of imidazo[1,2-a]pyridine derivatives and to understand their SAR. nih.gov

Molecular Docking: Molecular docking studies are employed to predict the binding modes of these compounds with their biological targets. sci-hub.senih.gov For example, docking studies have been used to understand the interaction of imidazo[1,2-a]pyridine analogues with the active site of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov

Virtual Screening: In silico virtual screening of large compound libraries can be used to identify new imidazo[1,2-a]pyridine-based hits with desired biological activities. researchgate.net This approach allows for the rapid exploration of chemical space and the identification of promising candidates for further experimental evaluation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of imidazo[1,2-a]pyridine derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 6-Iodoimidazo[1,2-a]pyridine (B1303834) molecule. Methods like Density Functional Theory (DFT) are frequently employed to model its electronic structure and predict its reactivity. nih.govresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) calculations are also performed to investigate chemoselectivity. osi.lv The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the imidazo[1,2-a]pyridine (B132010) scaffold, these calculations can predict the most likely sites for electrophilic substitution, such as iodination. osi.lv

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. nih.gov These include:

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from an equilibrium state. nih.gov

Chemical Hardness (η): Measures the resistance to a change in electron distribution. nih.gov

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

These computational studies are often performed using specific levels of theory and basis sets, such as B3LYP/6-311G++(d,p), to ensure accurate optimization of the molecular structures and calculation of their electronic properties. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Parameters for Imidazo[1,2-a]pyridine Derivatives
ParameterDescriptionTypical Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability
ΔE Gap (LUMO-HOMO)Energy difference between LUMO and HOMOIndicator of chemical reactivity and kinetic stability nih.gov
Chemical Hardness (η)Resistance to deformation of electron cloudLower hardness suggests heightened reactivity nih.gov
Electrophilicity Index (ω)Propensity to accept electronsHigh index reflects a strong tendency for electrophilic reactions nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the plausible mechanisms of chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most energetically favorable pathway.

For instance, in the iodine-catalyzed synthesis of the imidazo[1,2-a]pyridine core, theoretical studies can clarify the role of the catalyst. nih.gov Iodine can act as a Lewis acid, activating a carbonyl group to facilitate subsequent reaction steps. nih.gov A proposed mechanism might involve the initial condensation of a 2-aminopyridine (B139424) with an aldehyde to form an imine, which is then activated by the iodine catalyst. nih.gov This is followed by a nucleophilic addition and a [4+1] cycloaddition to form the fused heterocyclic system. nih.gov

Transition state analysis is a key component of this modeling. By calculating the energy and geometry of transition states, researchers can determine the activation energy for each step of the proposed mechanism. This allows for a comparison of different potential pathways and helps to explain observed product distributions and reaction rates. Such studies are crucial for optimizing reaction conditions, including the choice of catalyst, solvent, and temperature, to improve the yield and efficiency of the synthesis. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For 6-Iodoimidazo[1,2-a]pyridine and its derivatives, docking studies are performed to investigate their potential binding modes and affinities within the active sites of macromolecular targets. researchgate.net These simulations calculate a docking score, which estimates the binding free energy. nih.gov

The docking score is typically composed of several energy terms, including protein-ligand interaction energy and the internal energy of the ligand. nih.gov Key interactions identified through docking include hydrogen bonds and steric interactions between the ligand and amino acid residues in the target's binding pocket. nih.gov The results of these simulations can reveal which substitutions on the imidazo[1,2-a]pyridine scaffold are most likely to enhance binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and detailed view of the ligand-target complex. github.iojchemlett.com MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and the flexibility of both the ligand and the target. github.ioresearchgate.net Analysis of the simulation trajectory can reveal important information such as the root-mean-square deviation (RMSD) of the ligand's position, which indicates its stability in the binding site. researchgate.net These simulations offer a deeper understanding of the intermolecular interactions that govern molecular recognition. github.io

Table 2: Common Outputs from Molecular Docking and Dynamics Simulations
Parameter/OutputDescriptionSimulation Type
Docking Score (e.g., MolDock Score)An estimation of the binding affinity between the ligand and the target. nih.govMolecular Docking
Binding PoseThe predicted 3D orientation of the ligand within the target's binding site.Molecular Docking
Key Residue InteractionsIdentification of specific amino acids involved in hydrogen bonding, hydrophobic, or steric interactions. nih.govMolecular Docking / MD Simulation
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of the ligand over the course of the simulation, indicating stability. researchgate.netMD Simulation
Binding Free Energy (e.g., MM/GBSA)A more rigorous calculation of binding affinity based on the simulation trajectory. researchgate.netMD Simulation

Computational Design of Novel Derivatives

Computational chemistry plays a pivotal role in the rational design of novel derivatives of 6-Iodoimidazo[1,2-a]pyridine. By leveraging the insights gained from quantum chemical calculations and molecular docking, researchers can design new molecules with potentially improved properties before committing to their synthesis. nih.gov

Strategies for computational design include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with structurally different but functionally similar groups. nih.govrsc.org For example, computational tools can be used to evaluate a range of bioisosteres for the iodine atom at the C-6 position to predict how these changes would affect the molecule's electronic properties and binding affinity.

Structure-Activity Relationship (SAR) Exploration: In silico methods can rapidly screen a virtual library of derivatives with various substituents at different positions (C-2, C-3, C-7, C-8, etc.) on the imidazo[1,2-a]pyridine ring. nih.gov By calculating the predicted binding affinities for each virtual compound, researchers can build computational SAR models that guide the selection of the most promising candidates for synthesis. researchgate.net

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to specific sub-pockets of a target and then computationally linking them to the core 6-Iodoimidazo[1,2-a]pyridine scaffold to create novel, high-affinity ligands.

These computational design cycles significantly accelerate the process of developing new chemical entities by prioritizing synthetic efforts on compounds with the highest predicted potential. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel, More Efficient, and Selective Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridines has been a subject of extensive research, leading to a variety of methodologies. researchgate.net Future efforts are focused on developing protocols that are not only high-yielding but also align with the principles of green chemistry, emphasizing atom economy, reduced reaction times, and the use of environmentally benign catalysts and solvents.

Recent advancements have moved beyond traditional methods, exploring innovative catalytic systems. One-pot, multicomponent reactions are particularly promising, allowing for the construction of the complex bicyclic scaffold from simple starting materials in a single step. nih.govnanomaterchem.com The use of molecular iodine as a catalyst in aqueous media represents an environmentally friendly approach to synthesizing the core structure. nih.gov Furthermore, copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has proven to be a versatile method compatible with a broad range of functional groups. organic-chemistry.org The development of nanocatalysts, such as magnetic ZnS-ZnFe2O4, offers high yields and the significant advantage of easy catalyst recovery and recycling. nanomaterchem.com

Future synthetic research will likely focus on:

C-H Functionalization: Direct functionalization of the pre-formed imidazo[1,2-a]pyridine (B132010) core is a powerful strategy for rapidly introducing molecular diversity. mdpi.com Visible light-induced C-H functionalization is an emerging green chemistry approach that allows for mild reaction conditions. mdpi.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of these compounds can lead to better reaction control, improved safety, and easier scalability compared to traditional batch methods.

Asymmetric Synthesis: Developing enantioselective methods to produce chiral imidazo[1,2-a]pyridine derivatives is a critical step toward creating more specific and potent therapeutic agents.

Table 1: Modern Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis
Catalytic SystemKey AdvantagesReaction TypeReference
Molecular Iodine (I₂)Environmentally benign, operates in water, modest catalyst loading.Three-component coupling. nih.gov nih.gov
Copper Iodide (CuI)Compatible with a broad range of functional groups, uses air as an oxidant.Aerobic oxidative cyclization. organic-chemistry.org organic-chemistry.org
ZnS-ZnFe₂O₄ NanocatalystHigh yields, recyclable magnetic catalyst, environmentally friendly solvent (PEG).Three-component one-pot reaction. nanomaterchem.com nanomaterchem.com
Flavin and Iodine Dual CatalysisMetal-free, enables one-pot, three-step synthesis of functionalized products.Aerobic oxidative C-N bond formation. organic-chemistry.org organic-chemistry.org

Exploration of Undiscovered Research Applications in Chemical Biology

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, found in numerous approved drugs. chemmethod.comresearchgate.net Derivatives have shown a wide spectrum of biological activities, including anticancer, antituberculosis, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.govnih.gov The 6-iodo substitution provides a valuable handle for further chemical modification or for use in radio-imaging applications.

Future research is poised to explore several new avenues:

Targeted Protein Degradation: The scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs). A PROTAC molecule links a protein-of-interest binder to an E3 ligase ligand, leading to the degradation of the target protein. The versatility of the imidazo[1,2-a]pyridine core makes it an attractive candidate for the development of novel binders.

Probes for Neurodegenerative Diseases: While derivatives have been developed as PET radioligands for imaging β-amyloid plaques in Alzheimer's disease, this application could be expanded. nih.gov New probes could be designed to target other key proteins implicated in neurodegeneration, such as tau protein or alpha-synuclein.

Kinase Inhibitor Scaffolds: The PI3K signaling pathway is frequently dysregulated in cancer. nih.gov Derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been developed as potent PI3Kα inhibitors. nih.gov This scaffold can be further explored to design selective inhibitors for other kinases involved in oncology and inflammatory diseases.

Antiparasitic Agents: The broad biological activity of this class of compounds suggests potential applications against various parasitic diseases, an area that remains relatively underexplored.

Table 2: Established and Potential Biological Applications
Application AreaSpecific Target/ActionStatusReference
OncologyInhibition of colon cancer cell lines (HT-29, Caco-2); PI3Kα inhibition.Established Research Area. nih.govnih.gov nih.govnih.gov
Infectious DiseaseActivity against Mycobacterium tuberculosis, including multi-drug resistant strains.Established Research Area. nih.gov nih.gov
NeuroscienceRadioligands for imaging β-amyloid plaques in Alzheimer's Disease.Established Research Area. nih.gov nih.gov
Chemical Biology ProbesTargeted protein degradation (PROTACs); selective kinase probes.Emerging/Future Avenue.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis. nih.govnih.gov For a scaffold as versatile as imidazo[1,2-a]pyridine, these computational tools can significantly accelerate the development of new derivatives with optimized properties.

Key areas for integration include:

Molecular Design and Virtual Screening: ML models can be trained on existing data to predict the biological activity of novel, un-synthesized 6-Iodoimidazo[1,2-a]pyridine (B1303834) derivatives. AI platforms can perform large-scale virtual screening of compound libraries against specific biological targets, identifying promising candidates for synthesis and testing. nih.gov This approach helps in understanding on- and off-target effects early in the discovery process.

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the chemical structure of imidazo[1,2-a]pyridine derivatives and their biological activities or physicochemical properties. This allows for the rational design of molecules with improved potency, selectivity, and drug-like characteristics. Computational tools are already used to evaluate properties like drug-likeness through frameworks such as Lipinski's rules of five. nih.gov

Synthesis Prediction: Retrosynthesis AI programs can propose viable and efficient synthetic routes for complex target molecules. For novel derivatives of 6-Iodoimidazo[1,2-a]pyridine, these tools can help chemists identify the most efficient reaction pathways, potentially uncovering non-intuitive strategies.

DFT Studies: Density Functional Theory (DFT) computations can investigate the electronic structure and reactivity of these molecules. nih.gov This information is valuable for understanding reaction mechanisms and designing molecules with specific electronic properties for applications in materials science. nih.gov

Application in Advanced Materials and Nanotechnology Research

While best known for its pharmaceutical applications, the imidazo[1,2-a]pyridine scaffold also possesses properties that make it suitable for use in advanced materials and nanotechnology. mdpi.com The rigid, planar, and electron-rich nature of the bicyclic system is advantageous for creating ordered molecular assemblies.

Emerging research directions include:

Organic Electronics: The heterocyclic structure is a potential building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The iodo-substituent can be used as a synthetic handle to incorporate these molecules into larger polymeric or macromolecular systems.

N-Heterocyclic Carbene (NHC) Ligands: Imidazo[1,2-a]pyridine derivatives can serve as abnormal N-heterocyclic carbene ligands. nih.gov These ligands are valuable in organometallic chemistry for creating catalysts with unique reactivity and stability for a variety of organic transformations.

Nanocatalysis: As seen in the synthesis of the scaffold itself, nanotechnology plays a key role. nanomaterchem.com The compound can also be functionalized and anchored onto nanoparticles to create novel catalytic systems where the nanoparticle acts as a recoverable support.

Sensors: The nitrogen atoms in the ring system can coordinate with metal ions. This property could be exploited to develop fluorescent chemosensors where the binding of a specific metal ion modulates the photophysical properties of the molecule.

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